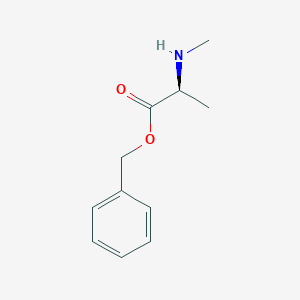

benzyl methyl-L-alaninate

CAS No.:

Cat. No.: VC15980191

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | benzyl (2S)-2-(methylamino)propanoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-9(12-2)11(13)14-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | AQHDODCEXNCMPV-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](C(=O)OCC1=CC=CC=C1)NC |

| Canonical SMILES | CC(C(=O)OCC1=CC=CC=C1)NC |

Introduction

Chemical Identity and Structural Characteristics

Benzyl methyl-L-alaninate belongs to the class of modified amino acids, featuring a chiral center at the α-carbon of the alanine residue. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol . The compound's IUPAC name is N-benzyl-N-methylalanine, reflecting the substitution pattern on the amino group . Key structural attributes include:

-

Chirality: The (2S) configuration at the α-carbon ensures biological relevance, mirroring the stereochemistry of naturally occurring L-amino acids .

-

Substituents: A benzyl group attached to the nitrogen atom enhances lipophilicity, while the methyl group introduces steric effects that influence reactivity .

-

Optical Activity: The compound exhibits an optical rotation of (C=1 in 6N HCl), indicative of its chiral nature .

Table 1: Comparative Analysis of Structurally Related Compounds

| Compound | Molecular Formula | Substitutions | Key Distinguishing Feature |

|---|---|---|---|

| Benzyl methyl-L-alaninate | C₁₁H₁₅NO₂ | N-benzyl, N-methyl | Esterified carboxyl group |

| L-Alanine | C₃H₇NO₂ | None | Free amino and carboxyl groups |

| Benzylalanine | C₁₀H₁₃NO₂ | N-benzyl | Lacks methyl substitution on nitrogen |

Synthesis and Production Methodologies

The synthesis of benzyl methyl-L-alaninate typically involves multi-step organic reactions, optimized for yield and purity.

Laboratory-Scale Synthesis

-

Esterification: L-alanine reacts with benzyl alcohol under acidic conditions (e.g., sulfuric acid) to form the benzyl ester.

-

N-Methylation: The amino group undergoes methylation using methylating agents such as methyl iodide in the presence of a base .

-

Purification: Recrystallization or chromatography ensures high purity, with reported purities exceeding 98% .

Industrial Production

Industrial processes employ continuous flow reactors and automated systems to scale up synthesis. Key considerations include:

-

Catalyst Optimization: Heterogeneous catalysts improve reaction efficiency and reduce waste .

-

Temperature Control: Reactions are conducted at 0–8°C to prevent racemization and thermal degradation .

Physicochemical Properties

Benzyl methyl-L-alaninate demonstrates distinct physical and chemical properties that underpin its utility:

-

Melting Point: 183–186°C, indicative of crystalline structure stability .

-

Solubility: Limited solubility in water but highly soluble in organic solvents like dichloromethane and ethanol .

-

Stability: Stable under refrigerated conditions (0–8°C) but susceptible to hydrolysis in acidic or alkaline environments .

Applications in Pharmaceutical Development

Peptide-Based Drug Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of methylated amino acids into therapeutic peptides . For example, methylated peptides exhibit enhanced resistance to proteolytic degradation, improving pharmacokinetics .

Neuroactive Compound Design

Benzyl methyl-L-alaninate derivatives are investigated for modulating neurotransmitter receptors. Preclinical studies suggest affinity for GABAₐ receptors, potentially aiding in anxiety and epilepsy treatment .

Role in Biochemical Research

Enzyme Interaction Studies

The compound’s methyl and benzyl groups serve as probes for studying enzyme active sites. For instance, papain-catalyzed polymerization assays reveal increased substrate affinity compared to non-methylated analogs.

Metabolic Pathway Analysis

Incorporating benzyl methyl-L-alaninate into isotopic labeling experiments allows tracking of nitrogen metabolism in cellular systems, elucidating pathways in cancer and neurodegenerative diseases .

Future Directions and Research Gaps

While benzyl methyl-L-alaninate shows promise, critical gaps remain:

-

Long-Term Toxicity: Chronic exposure studies in mammalian models are lacking.

-

Synthetic Biology Applications: Engineering microbial pathways for sustainable production warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume